molecular formula C8H10O3S B1214998 Benzyl methanesulfonate CAS No. 55791-06-5

Benzyl methanesulfonate

Cat. No. B1214998
Key on ui cas rn: 55791-06-5
M. Wt: 186.23 g/mol
InChI Key: ZDKRMIJRCHPKLW-UHFFFAOYSA-N
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Patent
US04145433

Procedure details

To an ice cooled solution of 54 g (0.5 mol) of benzyl alcohol and 75.75 g (104.3 ml, 0.75 mol) of triethylamine in 1800 ml of dichloromethane is added dropwise 63 g (42.57 ml, 0.55 mol) of methanesulfonyl chloride. The temperature of the reaction mixture during the addition is ca. 10°. The reaction mixture is then stirred for 1.5 hours at 10°. The reaction mixture is then diluted with dichloromethane, washed with ice water, cold 10% HCl, saturated KHCO3, saturated NaCl and dried (MgSO4). Solvent is removed in vacuo to yield the benzyl methanesulfonate as an oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
104.3 mL
Type
reactant
Reaction Step One
Quantity
42.57 mL
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>ClCCl>[CH3:16][S:17]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:19])=[O:18]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
104.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
42.57 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1800 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 1.5 hours at 10°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture during the addition
CUSTOM
Type
CUSTOM
Details
is ca. 10°
WASH
Type
WASH
Details
washed with ice water, cold 10% HCl, saturated KHCO3, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CS(=O)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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